Phoslactomycin C - 122856-27-3

Phoslactomycin C

Catalog Number: EVT-1174069
CAS Number: 122856-27-3
Molecular Formula: C30H48NO10P
Molecular Weight: 613.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phoslactomycin C is a natural product found in Streptomyces platensis, Streptomyces nigrescens, and Streptomyces with data available.
Source and Classification

Phoslactomycin C is derived from the actinobacterium Streptomyces sp. ACT232. It falls under the category of lactomycins, which are characterized by their unique polyketide structures and significant biological activities. The compound is part of a larger family that includes phoslactomycin A and B, which have been studied for their potential therapeutic applications in inhibiting protein phosphatases, particularly protein phosphatase 2A .

Synthesis Analysis

The synthesis of Phoslactomycin C has been explored through various methodologies. Notably, a convergent synthetic strategy has been employed to construct the compound's complex structure. Key steps in the synthesis include:

  • Biosynthetic Gene Clusters: The identification of biosynthetic gene clusters responsible for phoslactomycin production has been crucial. Inactivation experiments on regulatory genes such as PnR1 and PnR2 have demonstrated their roles in the biosynthesis of phoslactomycins .
  • Chemical Synthesis: A notable approach involved the preparation of specific subunits through coupling reactions, such as CuTC-mediated coupling of alkenyl iodides . This method allows for the precise assembly of the molecular framework required for Phoslactomycin C.
Molecular Structure Analysis

Phoslactomycin C possesses a complex molecular structure characterized by multiple functional groups typical of polyketides. The structure includes:

  • Core Structure: The backbone consists of a polyketide chain with specific substitutions that confer its biological activity.
  • Functional Groups: The presence of hydroxyl and carbonyl groups contributes to its reactivity and interaction with biological targets.

Molecular modeling studies have provided insights into its three-dimensional conformation, which is essential for understanding its interaction with enzymes like protein phosphatases .

Chemical Reactions Analysis

Phoslactomycin C is involved in several chemical reactions that highlight its functional capabilities:

  • Inhibition Mechanism: The compound acts as an inhibitor by binding to the active site of protein phosphatases, preventing substrate access. This interaction is critical in modulating cellular signaling pathways.
  • Reactivity: The presence of electrophilic centers within its structure allows for further derivatization and modification, making it a versatile scaffold for synthetic chemistry.
Mechanism of Action

The mechanism by which Phoslactomycin C exerts its biological effects primarily involves:

  • Protein Phosphatase Inhibition: By binding to protein phosphatase 2A, Phoslactomycin C disrupts its normal function in dephosphorylating proteins. This inhibition leads to altered phosphorylation states of target proteins, impacting various signaling pathways involved in cell growth and differentiation .
  • Selectivity: Studies have indicated that the selectivity of Phoslactomycin C towards specific substrates is influenced by the structural features that dictate binding affinity and specificity .
Physical and Chemical Properties Analysis

Phoslactomycin C exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents but may exhibit limited solubility in water due to its hydrophobic regions.
  • Stability: Its stability can vary depending on environmental conditions such as pH and temperature; thus, careful handling is required during experimental applications.
  • Molecular Weight: The molecular weight of Phoslactomycin C contributes to its pharmacokinetic properties, influencing absorption and distribution in biological systems.
Applications

Phoslactomycin C has significant potential in various scientific fields:

  • Medicinal Chemistry: Due to its role as a protein phosphatase inhibitor, it serves as a lead compound for developing therapeutic agents targeting diseases related to dysregulated phosphorylation processes, such as cancer.
  • Biochemical Research: Researchers utilize Phoslactomycin C to study cellular signaling pathways and the role of protein phosphorylation in various physiological processes.
  • Synthetic Biology: Its biosynthetic pathways are being explored for engineering microbial strains capable of producing phoslactomycins at higher yields for pharmaceutical applications .
Introduction to Phoslactomycins

Discovery and Taxonomic Origins of Phoslactomycin C

Phoslactomycin C (PLM C) was first isolated in 1989 from Streptomyces nigrescens SC-273 during targeted screening for antifungal agents, alongside phoslactomycins A–F [6] [8]. Subsequent studies identified PLM C production in phylogenetically diverse Streptomyces species, including:

  • Streptomyces platensis SAM-0654 (FERM BP-1668), which co-produces phosphazomycin C2 [6]
  • Streptomyces sp. HK-803, yielding phosphazomycin C1 (structurally identical to PLM C) [6]
  • Streptomyces auratus AGR0001, generating neophoslactomycin analogs [10]

The initial discovery emerged from fermentation broths exhibiting potent activity against phytopathogenic fungi like Botrytis cinerea, driving structural elucidation efforts. Strain HA81-2 (Streptomyces sp.) later revealed PLM C’s capacity to induce hyphal abnormalities in Aspergillus fumigatus IFO 5840, confirming its broad antifungal potential [3].

Table 1: Streptomyces Strains Producing Phoslactomycin C

Strain DesignationClassificationIsolation SourceKey Metabolites
SC-273Streptomyces nigrescensSoilPhoslactomycins A–F
SAM-0654 (FERM BP-1668)Streptomyces platensisSoilPLM C, Phosphazomycin C2
HK-803Streptomyces sp.UndocumentedPhosphazomycin C1 (≡ PLM C)
AGR0001Streptomyces auratusUndocumentedNeophoslactomycin A

Structural Classification Within the Phoslactomycin Family

Phoslactomycin C belongs to a structurally conserved family of polyketide metabolites characterized by four key features:

  • An α,β-unsaturated δ-lactone ring at the terminus, formed through thioesterase-mediated cyclization [1] [6].
  • A C8 tertiary alcohol substituted with a 2-aminoethyl chain (except in deamino variants like lactomycins) [5].
  • A C9 phosphate ester group critical for PP2A inhibition; dephosphorylated analogs (e.g., lactomycins A–C) lose this activity but gain cathepsin B inhibition [5].
  • A conjugated (Z,Z)-diene system (C12-C15) linked to a cyclohexyl group at C15, assembled via polyketide synthase (PKS) modules using cyclohexanecarboxyl-CoA as the starter unit [1] [6].

PLM C specifically differs from PLM B by the absence of a hydroxyl group at C18, and from PLM A through its C25 primary amine instead of a hydroxyl group. Its molecular formula is C25H39NO9P, with key functional groups dictating bioactivity [5] [6]. Stereochemical complexity arises from multiple chiral centers (e.g., C3, C8, C9), with the C8-C9 trans configuration proven essential for target binding [5] [8].

Table 2: Structural Comparison of Key Phoslactomycins

CompoundR1 (C18)R2 (C25)Molecular FormulaBioactivity Signature
Phoslactomycin AOHOHC25H40NO10PAntifungal, PP2A inhibition
Phoslactomycin BOHNH2C25H40NO9PPP2A inhibition (enhanced)
Phoslactomycin CHNH2C25H39NO9PAntifungal, 1,3-β-glucan synthase inhibition
Phoslactomycin FOCOCH3NH2C27H42NO10PActin depolymerization modulation

Historical Context and Early Research Milestones

The phoslactomycin family’s research trajectory evolved from broad phenotypic screening to precise mechanistic and biosynthetic studies:

  • 1989: Fushimi et al. first described phoslactomycins A–F from S. nigrescens, documenting antifungal spectra and preliminary structures [6] [8].
  • Early 1990s: Related compounds (leustroducsins, phosphazomycins) were independently reported, later recognized as structural analogs or identical molecules (e.g., phosphazomycin C1 = PLM C) [6].
  • 2003: Breakthrough genetic studies identified and engineered the PLM B biosynthetic cluster (pn genes) in S. platensis, enabling selective overproduction and laying groundwork for combinatorial biosynthesis [4].
  • 2005: Teruya et al. demonstrated PLM A’s covalent binding to Cys-269 of protein phosphatase 2A’s catalytic subunit (PP2Ac), explaining its potent inhibition (IC50 ~40 nM). This confirmed PLM C and congeners as electrophilic natural products targeting catalytic cysteines [7].
  • 2012: Chen et al. identified two dispersed biosynthetic gene clusters in S. platensis SAM-0654 governing PLM production, including transcriptional regulators pnR1/pnR2. Overexpression of pnR2 boosted PLM titers 3.5-fold, facilitating biochemical studies [6].

Key mechanistic insights emerged from phenotypic observations: PLM C’s inhibition of Aspergillus 1,3-β-glucan synthase (a cell wall synthesis enzyme) explained its hyphal morphogenesis defects [3], while its PP2A inhibition implicated roles in oncology research.

Table 3: Key Research Milestones for Phoslactomycin C and Analogs

YearMilestoneSignificanceReference Strain
1989Isolation of phoslactomycins A–FStructural framework definedS. nigrescens SC-273
1991Identification of PLM C/phosphazomycin C1 in S. platensis SAM-0654Revealed taxonomic diversity of producersS. platensis SAM-0654
2003Engineering of pn cluster for selective PLM B productionEnabled biosynthetic manipulationS. platensis NRRL 18993
2005Identification of Cys-269 as PLM A’s PP2A binding siteEstablished molecular mechanism of phosphatase inhibitionNot applicable
2012pnR1/pnR2 regulators characterized; genome mining of S. auratus AGR0001Advanced metabolic engineering and analog discoveryS. auratus AGR0001

Properties

CAS Number

122856-27-3

Product Name

Phoslactomycin C

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 3-methylbutanoate

Molecular Formula

C30H48NO10P

Molecular Weight

613.7 g/mol

InChI

InChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+

InChI Key

NDVHWGXRHYARME-XNHNZVDCSA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O

Synonyms

phoslactomycin C

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O

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